4-fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluoro group, a methyl group, and a tetrahydrobenzo[d]thiazolyl moiety attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
Introduction of the fluoro group: This step involves the fluorination of an aromatic ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling reactions: The final step involves coupling the fluoro-substituted aromatic ring with the thiazole derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding assays.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity towards these targets. The thiazole ring plays a crucial role in stabilizing the interaction through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-methyl-2-thiazolyl)benzamide
- 4-fluoro-N-(6-methyl-2-thiazolyl)benzamide
- 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
Uniqueness
4-fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both the fluoro and methyl groups, which confer distinct electronic and steric properties. These modifications enhance the compound’s binding affinity and selectivity, making it a valuable candidate for various applications in medicinal chemistry and material science.
Biological Activity
Overview
4-Fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a fluorinated benzamide linked to a tetrahydro-benzothiazole moiety. The structural formula can be represented as:
Antitumor Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor activity. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against several human cancer cell lines, including ovarian and colorectal cancer cells.
- IC50 Values : In vitro assays demonstrated an IC50 of approximately 6.26 µM for HCC827 and 6.48 µM for NCI-H358 cells, indicating effective inhibition of cell growth compared to controls .
Table 1: Antitumor Activity Data
Cell Line | IC50 (µM) | Assay Type |
---|---|---|
HCC827 | 6.26 | 2D |
NCI-H358 | 6.48 | 2D |
OVCAR-3 | 31.5 | 3D |
COV318 | 43.9 | 3D |
Antimicrobial Activity
The compound's antimicrobial properties were assessed against both Gram-positive and Gram-negative bacteria using broth microdilution methods. Results indicated that the compound effectively inhibited the growth of:
- Gram-negative : Escherichia coli
- Gram-positive : Staphylococcus aureus
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
The biological activity of this compound is believed to involve multiple mechanisms:
- DNA Binding : The compound interacts with DNA, particularly within the minor groove, which may disrupt replication and transcription processes.
- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in cancer metabolism and microbial resistance.
Case Studies
A notable case study involved the evaluation of various benzothiazole derivatives, including the target compound. The study highlighted that compounds with a similar structural framework exhibited enhanced potency against tumor cells while maintaining lower toxicity profiles in normal cells .
Clinical Implications
The promising antitumor and antimicrobial activities suggest that this compound could be further developed into therapeutic agents for treating cancers and bacterial infections. Continued research into its pharmacokinetics and toxicity profiles will be crucial for advancing it through clinical trials.
Properties
IUPAC Name |
4-fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-9-2-7-12-13(8-9)20-15(17-12)18-14(19)10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAISKZTRDTZDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.